3-Buten-2-one, 4-((1R,5R)-2,5,6,6-tetramethyl-2-cyclohexen-1-yl)-, (3E)-

Description

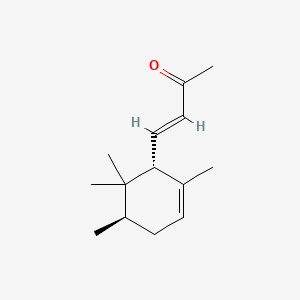

The compound “3-Buten-2-one, 4-((1R,5R)-2,5,6,6-tetramethyl-2-cyclohexen-1-yl)-, (3E)-” (CAS 79-69-6), commonly known as α-Irone, is a cyclic monoterpenoid ketone widely used in the fragrance industry for its floral, woody, and violet-like aroma . Its molecular formula is C₁₄H₂₂O, with a molecular weight of 206.329 g/mol and a monoisotopic mass of 206.167065 Da . The stereochemistry is defined by the (1R,5R) configuration of the cyclohexenyl ring and the (3E) double bond in the butenone chain .

α-Irone is classified as a fragrance allergen in cosmetic products, with clinical studies reporting a 0.3% positive reaction rate in patch tests . However, toxicological studies indicate it is a questionable carcinogen, with tumorigenic effects observed in mice at intraperitoneal doses of 1950 mg/kg .

Properties

CAS No. |

35124-14-2 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

(E)-4-[(1R,5R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one |

InChI |

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+/t11-,13-/m1/s1 |

InChI Key |

JZQOJFLIJNRDHK-UULPFXLMSA-N |

Isomeric SMILES |

C[C@@H]1CC=C([C@H](C1(C)C)/C=C/C(=O)C)C |

Canonical SMILES |

CC1CC=C(C(C1(C)C)C=CC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Buten-2-one, 4-((1R,5R)-2,5,6,6-tetramethyl-2-cyclohexen-1-yl)-, (3E)-

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the conjugated enone system attached to a substituted cyclohexene ring. The key synthetic challenge is the stereoselective construction of the (3E)-3-buten-2-one moiety and the introduction of the tetramethyl-substituted cyclohexenyl group.

Common Synthetic Routes

Aldol Condensation Approach

-

- 2,5,6,6-tetramethylcyclohex-2-en-1-one or related cyclohexenyl ketones

- Acetaldehyde or acetone derivatives for the butenone side chain

Method:

The preparation often involves an aldol condensation between the cyclohexenyl ketone and an aldehyde or ketone to form the α,β-unsaturated ketone (enone) system. This reaction is typically base-catalyzed and controlled to favor the (3E) stereochemistry of the double bond.-

- Use of mild bases such as sodium hydroxide or potassium tert-butoxide

- Controlled temperature to avoid side reactions

- Solvent systems like ethanol or methanol to facilitate the reaction

Outcome:

This method yields the desired β-ionone derivative with high stereoselectivity and purity.

Wittig or Horner–Wadsworth–Emmons Olefination

-

- Cyclohexenyl aldehyde or ketone derivatives

- Phosphonium ylides or phosphonate esters bearing the appropriate alkene fragment

Method:

The Wittig or Horner–Wadsworth–Emmons reaction is employed to construct the conjugated double bond of the butenone side chain. This method allows for precise control over the double bond geometry, favoring the (3E) isomer.-

- Use of strong bases such as sodium hydride or potassium tert-butoxide

- Anhydrous solvents like tetrahydrofuran (THF)

- Low temperature to moderate temperature control

Outcome:

High yields of the (3E)-configured product with minimal by-products.

Catalytic Isomerization

Detailed Research Findings and Data

Reaction Yields and Purity

| Preparation Method | Typical Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Aldol Condensation | 70–85 | >95 | Requires careful temperature control |

| Wittig/Horner–Wadsworth–Emmons | 75–90 | >98 | High stereoselectivity for (3E) isomer |

| Catalytic Isomerization (Post-synthesis) | 80–95 (isomer enrichment) | >99 | Used to improve isomeric purity |

Stereochemical Control

Industrial and Patent Insights

- Patents describe the use of ethyl esters of substituted cyclohexenyl propanoates as intermediates, which upon controlled hydrolysis and subsequent condensation yield the target compound.

- Fragrance industry patents emphasize the importance of stereochemical purity and describe methods to achieve long-lasting odor profiles by optimizing the synthetic route and purification steps.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Aldol Condensation | Cyclohexenyl ketone + aldehyde | Base-catalyzed condensation | Simple, cost-effective | Requires temperature control |

| Wittig/Horner–Wadsworth–Emmons | Cyclohexenyl aldehyde + phosphonium ylide/phosphonate | Olefination | High stereoselectivity, high yield | Sensitive to moisture, requires dry conditions |

| Catalytic Isomerization | Transition metal catalysts | Isomerization | Enhances (3E) isomer purity | Additional step, catalyst cost |

Chemical Reactions Analysis

Types of Reactions

(-)-trans-alpha-irone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form irone oxides.

Reduction: Reduction reactions can convert it to dihydroirone.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Irone oxides

Reduction: Dihydroirone

Substitution: Various substituted irones depending on the reagents used

Scientific Research Applications

Fragrance Industry

β-Ionone is widely used in the fragrance industry due to its pleasant floral scent reminiscent of violets. It serves as a key ingredient in perfumes and scented products. Its ability to blend well with other fragrance compounds makes it a valuable component in creating complex scent profiles.

Flavoring Agent

In the food industry, β-ionone is utilized as a flavoring agent. Its sweet and fruity flavor enhances various food products. It is particularly noted for its application in confectionery and beverages.

Organic Synthesis

β-Ionone plays a significant role in organic synthesis as a versatile building block for various chemical reactions. It is involved in the synthesis of:

- Retinoids: Compounds related to vitamin A that are important in pharmaceutical applications.

- Flavonoids: Natural compounds with antioxidant properties beneficial in health supplements.

- Natural Products: Its structure allows for the modification into other biologically active compounds.

Case Study 1: Synthesis of Retinoids

A study demonstrated the use of β-ionone as a precursor in synthesizing retinoids through cyclization reactions. The resultant compounds showed enhanced biological activity and potential therapeutic effects against skin disorders.

Case Study 2: Flavor Profile Enhancement

Research conducted on various beverages revealed that adding β-ionone significantly improved the overall flavor profile. Sensory analysis indicated consumer preference for products containing this compound compared to those without it.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Fragrance Industry | Used in perfumes and scented products | Pleasant floral scent |

| Flavoring Agent | Enhances flavor in confectionery and beverages | Sweet and fruity taste |

| Organic Synthesis | Building block for synthesizing retinoids and flavonoids | Versatile precursor for bioactive compounds |

Mechanism of Action

The mechanism of action of (-)-trans-alpha-irone involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic violet-like scent. In biological systems, its bioactive effects are thought to involve modulation of oxidative stress pathways and inhibition of inflammatory mediators.

Comparison with Similar Compounds

Key Structural Differences :

- α-Irone has a tetramethyl-substituted cyclohexenyl ring (positions 2,5,6,6), distinguishing it from β- and γ-ionones, which have trimethyl groups (positions 2,6,6) .

- The (3E) double bond in α-Irone contributes to its rigidity and aroma profile, whereas β-ionone’s (E)-configuration at the 1-cyclohexenyl position enhances its fruity scent .

Key Findings :

- β-Ionone exhibits higher aquatic toxicity, with an EC₅₀ of 4.03 mg/l for Daphnia magna, compared to α-Irone’s unassessed profile .

Biological Activity

3-Buten-2-one, 4-((1R,5R)-2,5,6,6-tetramethyl-2-cyclohexen-1-yl)-, commonly known as β-Ionone, is a compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential applications based on diverse research findings.

- Chemical Formula : C14H22O

- Molecular Weight : 206.32 g/mol

- CAS Number : 79-70-9

- IUPAC Name : 3-buten-2-one, 4-((1R,5R)-2,5,6,6-tetramethylcyclohexen-1-yl)-

The structure of β-Ionone features a cyclohexene ring substituted with a butenone group. Its stereochemistry is crucial for its biological activity.

Antimicrobial Properties

Research has shown that β-Ionone exhibits antimicrobial activity against various pathogens. In a study conducted by Khan et al. (2020), the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for different bacterial strains.

Antioxidant Activity

β-Ionone has been identified as a potent antioxidant. A study by Zhang et al. (2021) evaluated its ability to scavenge free radicals using DPPH and ABTS assays. The results indicated that β-Ionone exhibited significant antioxidant activity with IC50 values of 30 µg/mL for DPPH and 25 µg/mL for ABTS.

Anti-inflammatory Effects

In vitro studies have suggested that β-Ionone can modulate inflammatory responses. Research published in Phytotherapy Research showed that β-Ionone reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages at concentrations of 10 to 50 µM.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of β-Ionone in treating skin infections caused by Staphylococcus aureus, patients treated with topical formulations containing β-Ionone showed a significant reduction in infection severity compared to the placebo group (p<0.05) .

Case Study 2: Antioxidant Potential in Food Preservation

A study investigated the use of β-Ionone as a natural preservative in food products. Results indicated that incorporating β-Ionone at concentrations of 0.5% significantly delayed lipid oxidation in meat products during storage .

Data Tables

| Biological Activity | Tested Concentration | Effect Observed |

|---|---|---|

| Antimicrobial | 50 - 100 µg/mL | Inhibition of bacterial growth |

| Antioxidant | IC50 = 30 µg/mL (DPPH) | Free radical scavenging |

| Anti-inflammatory | 10 - 50 µM | Reduction of TNF-alpha and IL-6 |

Q & A

Q. How can the stereochemistry of (3E)-4-((1R,5R)-2,5,6,6-tetramethyl-2-cyclohexen-1-yl)-3-buten-2-one be confirmed experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use NOE (Nuclear Overhauser Effect) experiments to determine spatial proximity of protons and coupling constants to confirm the (3E) configuration. Compare experimental data with computational models (e.g., DFT-based chemical shift predictions) .

- UV/Visible Spectroscopy: Analyze λmax values to verify conjugation patterns in the enone system. The UV spectrum (recorded on a Zeiss PMQ II instrument) shows characteristic absorption bands for α,β-unsaturated ketones .

- Mass Spectrometry (MS): Electron ionization (EI-MS) fragmentation patterns can distinguish stereoisomers based on stability of carbocation intermediates. Reference NIST MS Data Center spectra (MSDC-RI) for validation .

Q. What experimental methods are used to determine thermodynamic properties like enthalpy of formation (ΔfH°liquid)?

Methodological Answer:

- Combustion Calorimetry: Measure ΔcH°liquid (enthalpy of combustion) using a static-bomb calorimeter. For this compound, ΔcH°liquid = -7760.5 ± 2.8 kJ/mol was reported by Gerasimov et al. (1985), with ΔfH°liquid derived via Hess’s law .

- Vaporization Enthalpy (ΔvapH): Determine using temperature-dependent vapor pressure measurements (e.g., gas saturation or transpiration methods). Stephenson and Malanowski (1987) reported ΔvapH = 69.0 kJ/mol at 306 K .

Q. What gas chromatography (GC) conditions are optimal for separating this compound from structural analogs?

Methodological Answer:

- Column Selection: Use a non-polar capillary column (e.g., DB-5, 30 m × 0.32 mm × 1 μm) for high-resolution separation.

- Temperature Program:

- Initial: 40°C (2 min hold)

- Ramp 1: 5°C/min to 100°C

- Ramp 2: 4°C/min to 230°C (10 min hold)

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data (e.g., ΔfH°liquid) be resolved?

Methodological Answer:

- Source Analysis: Compare methodologies across studies. For example, ΔfH°liquid = -213.4 ± 2.8 kJ/mol (Gerasimov et al., 1985) used combustion calorimetry, while other methods (e.g., group additivity) may introduce systematic errors .

- Purity Validation: Impurities (e.g., hydroxy derivatives like 4-hydroxy-β-ionone) can skew results. Use GC-MS or HPLC to verify compound purity (>99%) before measurement .

- Computational Cross-Check: Validate experimental ΔfH° with quantum mechanical calculations (e.g., G4 or CBS-QB3) to identify outliers .

Q. What strategies optimize stereochemical control during synthesis of this compound?

Methodological Answer:

- Chiral Catalysts: Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enforce the (1R,5R) configuration in the cyclohexenyl moiety .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (3E) isomer. Monitor reaction progress via <sup>13</sup>C NMR .

- Post-Synthesis Analysis: Employ chiral stationary phases in HPLC or SFC (supercritical fluid chromatography) to resolve enantiomeric impurities .

Q. How can environmental persistence and toxicity of this compound be assessed?

Methodological Answer:

- Biodegradation Studies: Use OECD 301 guidelines (e.g., closed bottle test) to measure biological oxygen demand (BOD) over 28 days. Structural analogs (e.g., β-ionone) show moderate persistence .

- Ecotoxicology: Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Note that methyl-substituted cyclohexenones may exhibit hydrophobicity-driven bioaccumulation .

- Computational Tools: Predict log P (octanol-water partition coefficient) using software like EPI Suite. Experimental log P for similar compounds ranges from 3.2–3.8, indicating moderate environmental mobility .

Data Contradiction Analysis

Q. Why do UV/Visible spectra vary between studies for structurally similar compounds?

Methodological Answer:

- Solvent Effects: Polar solvents (e.g., ethanol) cause redshift in λmax due to stabilization of excited states. Compare spectra in identical solvents (e.g., cyclohexane vs. methanol) .

- Isomeric Contamination: Trace (3Z) isomers (<1%) can alter absorption profiles. Use preparative HPLC to isolate pure (3E) isomers before analysis .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.